molecular formula C30H31NO5 B14150557 O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine CAS No. 93298-85-2

O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine

Cat. No.: B14150557
CAS No.: 93298-85-2
M. Wt: 485.6 g/mol
InChI Key: YSIFOZLCPAEENE-UHFFFAOYSA-N
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Description

O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the tyrosine amino acid. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine typically involves the protection of the tyrosine amino acid with the Fmoc group. The process begins with the reaction of tyrosine with fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected tyrosine is then reacted with cyclohexanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted side reactions during peptide chain elongation. The cyclohexyl group provides steric hindrance, enhancing the stability of the compound. Upon deprotection, the tyrosine residue can participate in various biochemical reactions, contributing to the formation of functional peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine: Similar structure with serine instead of tyrosine.

    N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Contains phenylalanine instead of tyrosine.

    N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine: Contains alanine instead of tyrosine.

Uniqueness

O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine is unique due to the presence of the cyclohexyl group and the Fmoc protecting group, which provide enhanced stability and protection during peptide synthesis. Its specific structure allows for selective reactions and functionalization, making it a valuable tool in synthetic chemistry and biochemical research .

Properties

CAS No.

93298-85-2

Molecular Formula

C30H31NO5

Molecular Weight

485.6 g/mol

IUPAC Name

3-(4-cyclohexyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C30H31NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-17,21,27-28H,1-3,8-9,18-19H2,(H,31,34)(H,32,33)

InChI Key

YSIFOZLCPAEENE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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